molecular formula C24H33ClN2O3 B1615945 2-(4-butoxyphenoxy)-N-(2-chlorophenyl)-N-[2-(diethylamino)ethyl]acetamide CAS No. 27468-70-8

2-(4-butoxyphenoxy)-N-(2-chlorophenyl)-N-[2-(diethylamino)ethyl]acetamide

Katalognummer: B1615945
CAS-Nummer: 27468-70-8
Molekulargewicht: 433 g/mol
InChI-Schlüssel: MGBPTNFUZHRXSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(DIETHYLAMINO)ETHYL)- is a bioactive chemical compound with a molecular formula of C25H37ClN2O4 and a molecular weight of 465.02 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(DIETHYLAMINO)ETHYL)- typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the butoxyphenoxy and diethylaminoethyl groups, followed by their attachment to the acetanilide core. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(DIETHYLAMINO)ETHYL)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(DIETHYLAMINO)ETHYL)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(DIETHYLAMINO)ETHYL)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the chlorine atom and the diethylamino group in ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(DIETHYLAMINO)ETHYL)- contributes to its unique chemical properties and biological activities. These structural features may enhance its binding affinity to molecular targets and improve its overall efficacy in various applications .

Eigenschaften

CAS-Nummer

27468-70-8

Molekularformel

C24H33ClN2O3

Molekulargewicht

433 g/mol

IUPAC-Name

2-(4-butoxyphenoxy)-N-(2-chlorophenyl)-N-[2-(diethylamino)ethyl]acetamide

InChI

InChI=1S/C24H33ClN2O3/c1-4-7-18-29-20-12-14-21(15-13-20)30-19-24(28)27(17-16-26(5-2)6-3)23-11-9-8-10-22(23)25/h8-15H,4-7,16-19H2,1-3H3

InChI-Schlüssel

MGBPTNFUZHRXSU-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(CC)CC)C2=CC=CC=C2Cl

Kanonische SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(CC)CC)C2=CC=CC=C2Cl

27468-70-8

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.